2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino or phenol groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its unique chemical properties .
Wirkmechanismus
The mechanism by which 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylpyrazine: Similar in structure but lacks the phenol group.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring instead of the pyrazine ring
Uniqueness
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
920512-30-7 |
---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-amino-5-[(pyrazin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H12N4O/c12-9-2-1-8(5-10(9)16)6-15-11-7-13-3-4-14-11/h1-5,7,16H,6,12H2,(H,14,15) |
InChI-Schlüssel |
QKPDUKAGMYJWGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=NC=CN=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.